

What are the chemical properties of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Cat. No.: B1311126

[Get Quote](#)

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, particularly the stereocenter at the 3-position of the piperidine ring and the presence of a benzyloxycarbonyl (Cbz) protecting group, make it a valuable chiral building block for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological relevance of **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate**.

Chemical and Physical Properties

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is a white to off-white solid at room temperature. The following tables summarize its key chemical identifiers and physical properties. While experimental data for some properties of this specific enantiomer are limited, data from closely related compounds and computational predictions are provided for a comprehensive overview.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	benzyl (3S)-3-hydroxypiperidine-1-carboxylate
CAS Number	94944-69-1 [1]
Molecular Formula	C ₁₃ H ₁₇ NO ₃ [1] [2]
Molecular Weight	235.28 g/mol [1] [2]
Canonical SMILES	C1C--INVALID-LINK--O
InChI	InChI=1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1
InChIKey	NDGWBBAFATMSBHZ-LBPRGKRZSA-N

Table 2: Physical Properties

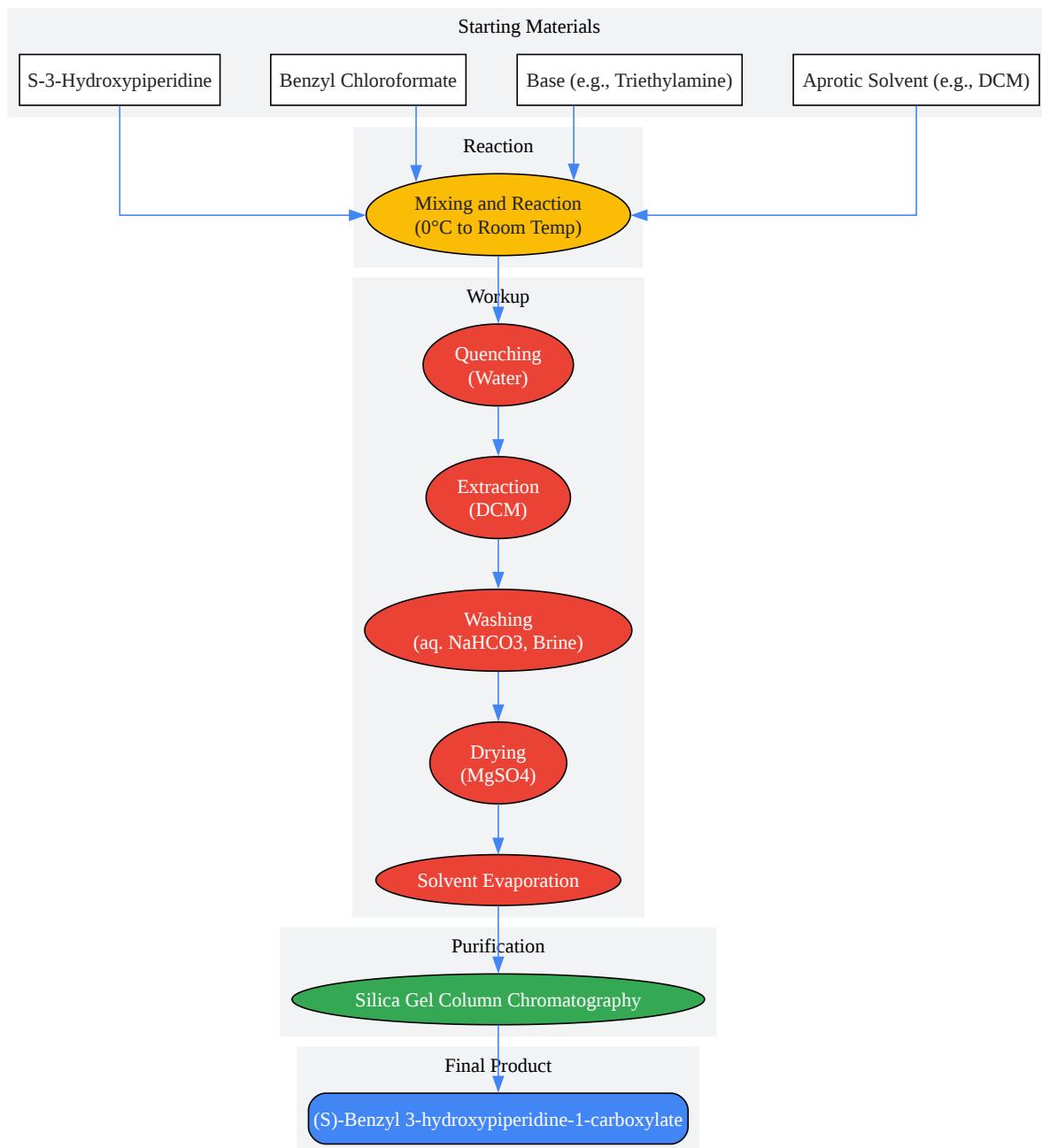
Property	Value	Source
Melting Point	34-40 °C	(for (S)-1-Boc-3-hydroxypiperidine) [3]
Boiling Point	196 °C	(for racemic Benzyl 3-hydroxypiperidine-1-carboxylate) [4]
Solubility	Freely soluble in alcohols (methanol/ethanol), THF, DCM; slightly soluble in water.	(for 1-Benzyl-3-hydroxypiperidine) [5]
pKa (predicted)	14.74 ± 0.20	(for (S)-1-Boc-3-hydroxypiperidine)
LogP (predicted)	1.7799	[1]
Topological Polar Surface Area (TPSA)	49.77 Å ²	[1]

Synthesis

The synthesis of **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate** typically involves the protection of the nitrogen atom of (S)-3-hydroxypiperidine. The most common method utilizes benzyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis of **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate**

This protocol is a representative method based on the general principles of N-protection of piperidines.


Materials:

- (S)-3-hydroxypiperidine
- Benzyl chloroformate (Cbz-Cl)
- Triethylamine (TEA) or other suitable base
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

Procedure:

- To a solution of (S)-3-hydroxypiperidine in dichloromethane at 0 °C is added triethylamine (1.2 equivalents).

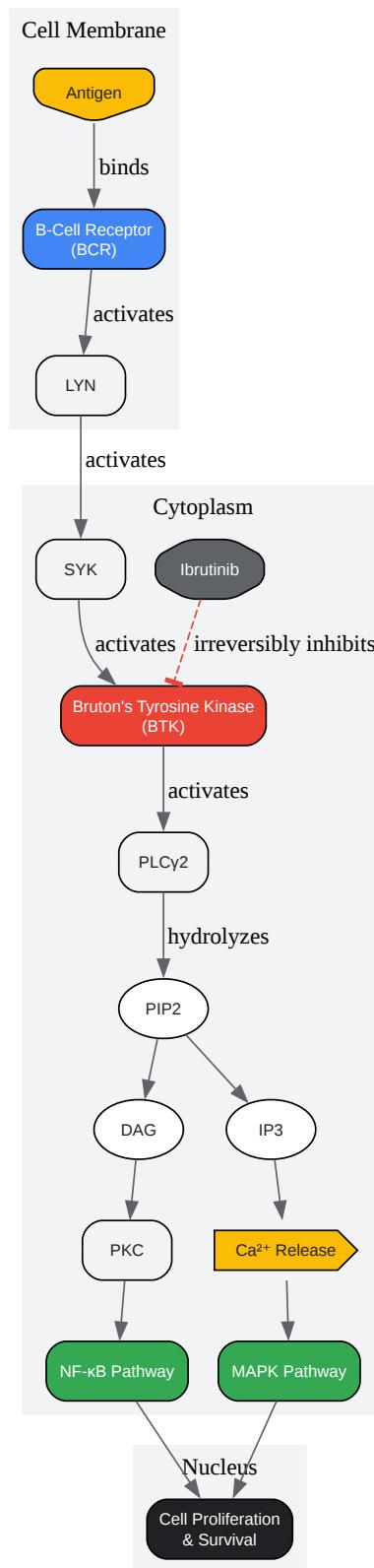
- Benzyl chloroformate (1.1 equivalents) is added dropwise to the stirring solution, maintaining the temperature at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
- The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction is quenched by the addition of water.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate**.

Biological Relevance and Signaling Pathways

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate itself is not known to have direct pharmacological activity. Instead, its significance lies in its role as a key chiral intermediate in the synthesis of more complex and potent pharmaceutical agents.^[6] One of the most prominent examples is its use in the synthesis of Ibrutinib (Imbruvica), a targeted therapy for certain B-cell malignancies.^{[7][8]}


Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).^[9] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.^{[6][9]}

The B-Cell Receptor (BCR) Signaling Pathway and the Role of Ibrutinib

The BCR signaling pathway is a complex cascade of events initiated by the binding of an antigen to the B-cell receptor. This binding triggers the activation of several downstream kinases, including BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLC γ 2), leading to a cascade of intracellular events that ultimately promote B-cell proliferation, differentiation, and survival.^{[6][9]} In many B-cell cancers, this pathway is constitutively active, leading to uncontrolled cell growth.

Ibrutinib exerts its therapeutic effect by covalently binding to a cysteine residue (Cys481) in the active site of BTK, thereby irreversibly inhibiting its kinase activity.^[9] This blockage of BTK prevents the downstream signaling events, leading to decreased proliferation and increased apoptosis (programmed cell death) of the malignant B-cells.^{[9][10]}

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the mechanism of action of Ibrutinib.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. Buy (S)-Benzyl 3-hydroxypiperidine-1-carboxylate | 94944-69-1 [smolecule.com]
- 3. (S)-1-Boc-3-hydroxypiperidine 97 143900-44-1 [sigmaaldrich.com]
- 4. Benzyl 3-hydroxypiperidine-1-carboxylate | CAS 95798-22-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 39945-51-2 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 8. 3-Hydroxypiperidine | 6859-99-0 | Benchchem [benchchem.com]
- 9. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 10. Ibrutinib inhibits BCR and NF- κ B signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What are the chemical properties of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1311126#what-are-the-chemical-properties-of-s-benzyl-3-hydroxypiperidine-1-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com